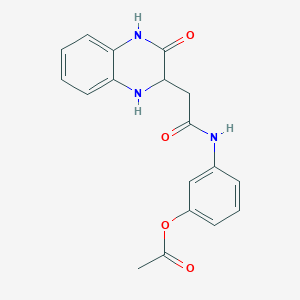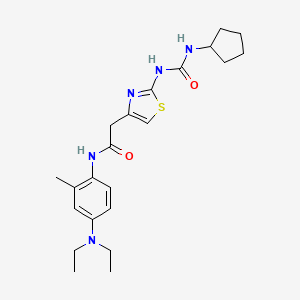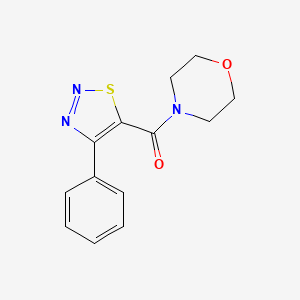![molecular formula C12H13N5O2S B2818141 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 1788543-39-4](/img/structure/B2818141.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . The imidazole ring is known for its broad range of chemical and biological properties and is a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring in the compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse and complex, given the presence of multiple reactive sites in the molecule. For instance, the imidazole ring can undergo various reactions such as Br/Mg-exchange, magnesiations, and zincations .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has shown that heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, have been synthesized and evaluated for their antibacterial activity. These compounds, through their novel structures, have demonstrated high antibacterial activities, suggesting their potential use as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Synthesis and Chemical Properties
The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been developed, showcasing the chemical versatility and reactivity of such compounds. This synthesis approach, using zinc chloride as a catalyst, provides a simple and cost-effective method to obtain these compounds in moderate to good yields, indicating the compound's potential for further functionalization and application in various fields (Yu et al., 2014).
Antimycobacterial Applications
Novel imidazo[4,5-c]pyridine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. Some of these synthesized compounds showed significant activity, highlighting their potential as antimycobacterial agents. This underscores the therapeutic potential of such heterocyclic compounds in treating tuberculosis and other mycobacterial infections (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2016).
Antiulcer and Antisecretory Applications
Compounds similar in structure have been synthesized as potential antiulcer agents. Although not all compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting a possible application in treating ulcers and protecting gastric mucosa (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antioxidant Applications
Derivatives of heterocyclic compounds, including the sulfonamide moiety, have been investigated for their antioxidant activities. The modification of these derivatives aims to enhance their efficiency as antioxidants, particularly against reactive oxygen species (ROS). Some of these compounds have shown promising antioxidant activity, indicating their potential in medicinal chemistry as antioxidants (Aziz et al., 2021).
Direcciones Futuras
The future directions for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide” could involve further exploration of its biological activities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, new synthetic routes and functionalization methods could be developed to enhance its properties and expand its utility .
Propiedades
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-20(19,11-2-1-4-13-10-11)15-6-7-16-8-9-17-12(16)3-5-14-17/h1-5,8-10,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGJPOWGYIKTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2818066.png)
![4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2818068.png)
![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818069.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide](/img/structure/B2818071.png)



![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2818080.png)
![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)
